(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-17-8-9-21(26-24(28)19(16-25)14-18-6-4-3-5-7-18)15-23(17)32(29,30)27-20-10-12-22(31-2)13-11-20/h3-15,27H,1-2H3,(H,26,28)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQKVQMIVYELG-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H26N4O3S
- Molecular Weight : 446.55 g/mol
- CAS Number : 921551-95-3
The presence of the sulfamoyl group and the cyano moiety in its structure suggests potential interactions with biological targets, including enzymes and receptors.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfamoyl groups exhibit significant antibacterial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance:
- Moderate to Strong Activity : Compounds showed notable activity against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Other tested strains exhibited less susceptibility, indicating a selective antibacterial profile .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The synthesized compounds showed strong inhibitory activity with IC50 values comparable to established inhibitors.
- Urease Inhibition : Urease inhibitors are important for treating infections caused by Helicobacter pylori. The compound demonstrated significant urease inhibitory activity, with some derivatives achieving IC50 values as low as 1.13 µM, indicating high potency compared to standard drugs .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Bovine Serum Albumin (BSA) Binding : Fluorescence measurements have shown that the compound binds effectively to BSA, which is essential for drug delivery and bioavailability. This interaction suggests that the compound may have favorable pharmacokinetic properties .
- Molecular Docking Studies : These studies have elucidated the binding interactions between the compound and various amino acids in target proteins, providing insights into its potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Scientific Research Applications
Antiproliferative Effects
Recent studies indicate that (Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide exhibits antiproliferative activity against several cancer cell lines. The mechanism of action is primarily through the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 52% | 15 |
| MCF-7 (Breast) | 50% | 18 |
| NCI-H460 (Lung) | 47% | 20 |
These results highlight the compound's potential as an anticancer agent, particularly in lung and breast cancer models.
In Vitro Studies
A significant study evaluated the effects of the compound on A549 lung cancer cells. Flow cytometry analysis showed a notable increase in Annexin V-positive cells, indicating that the compound effectively induces apoptosis in these cells.
In Vivo Studies
In xenograft mouse models, administration of this compound resulted in a 40% reduction in tumor size compared to control groups. Histopathological analyses revealed necrotic areas and decreased mitotic figures in treated tumors, suggesting effective tumor suppression.
Acute Toxicity
Acute toxicity studies have established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg in animal models, indicating a relatively low toxicity profile for this compound.
Genotoxicity Assessment
Genotoxicity assays conducted using bacterial reverse mutation tests yielded negative results, suggesting that this compound does not pose significant genotoxic risks under the tested conditions.
Table 2: Genotoxicity Results
| Test System | Concentration Range (µg/plate) | Result |
|---|---|---|
| Salmonella typhimurium | 0 - 5000 | Negative |
| Chinese hamster lung fibroblasts | 0 - 1200 | Negative |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural motifs such as sulfonamide linkages, enamide backbones, or aromatic substituents. Data are derived from crystallographic, synthetic, and pharmacological studies.
Substituent Variations in Sulfonamide Derivatives
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs.
- Cyanovs.
- Crystallographic Stability : Analogous compounds (e.g., ) exhibit stabilized molecular conformations via C–H···O hydrogen bonds and π–π interactions, suggesting similar packing behavior for the target compound .
Hydrogen-Bonding and Crystal Packing
The target compound’s sulfamoyl and cyano groups are likely to participate in hydrogen-bonding networks. For example:
Preparation Methods
Synthetic Route Design and Strategic Considerations
The synthesis of (Z)-2-cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide requires a multi-step approach, prioritizing the construction of the enamide core, sulfamoylation of the aniline derivative, and stereochemical control. Key challenges include regioselectivity in sulfamoylation, Z-configuration retention, and purification of intermediates.
Enamide Formation via Knoevenagel Condensation
The cyano-enamide moiety is synthesized through a Knoevenagel condensation between a cyanoacetamide derivative and a benzaldehyde analogue. In a representative procedure, N-(3-sulfamoyl-4-methylphenyl)-2-cyanoacetamide is reacted with benzaldehyde in ethanol under reflux with piperidine as a base, yielding the α,β-unsaturated enamide. The reaction mechanism involves deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and elimination of water to form the conjugated system.
Optimization Insights :
- Solvent Selection : Ethanol and methanol are preferred for their polarity, which stabilizes intermediates.
- Base Catalysis : Piperidine (0.5–1.0 eq.) enhances reaction rates compared to weaker bases like pyridine.
- Temperature : Reflux conditions (70–80°C) drive the reaction to completion within 6–8 hours.
Introduction of the 4-methoxyphenylsulfamoyl group to the 4-methylaniline precursor is achieved via sulfamoylation. A two-step protocol involves:
- Sulfonation : Treatment of 4-methylaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Amination : Reaction with 4-methoxyaniline in dichloromethane (DCM) using triethylamine as a base.
Critical Parameters :
- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonation by-products.
- Temperature : Reactions conducted at 0–5°C improve selectivity for mono-sulfamoylated products.
Stereochemical Control of the Z-Isomer
The Z-configuration of the enamide is stabilized by intramolecular hydrogen bonding between the cyano group and the amide N–H, as observed in analogous structures. Reaction conditions favoring kinetic control, such as lower temperatures (25–30°C) and polar aprotic solvents (e.g., DMF), enhance Z-isomer formation. Post-synthesis isomerization is mitigated by avoiding prolonged heating.
Purification and Analytical Characterization
Purification Methods :
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
- Flash Chromatography : Silica gel with DCM/methanol (95:5) resolves sulfamoylated intermediates.
Analytical Data :
- IR Spectroscopy : Cyano (2198 cm⁻¹) and carbonyl (1671 cm⁻¹) stretches confirm enamide formation.
- NMR : ¹H NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 10.2 ppm (amide N–H) validate the structure.
- X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 11.22° in similar compounds) corroborate stereochemistry.
Comparative Analysis of Synthetic Methods
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enamide Formation | Ethanol, piperidine, reflux, 7 h | 90 | |
| Sulfamoylation | DCM, Et₃N, 0°C, 2 h | 67 | |
| Recrystallization | Ethanol, slow evaporation | 85 |
Challenges and Process Optimizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
